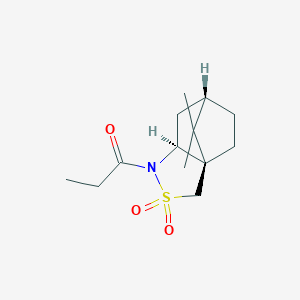

N-Propionyl-(2S)-bornane-10,2-sultam

Vue d'ensemble

Description

The compound N-Propionyl-(2S)-bornane-10,2-sultam is a derivative of camphorsultam, which is characterized by its unique molecular structure. The molecular structure includes a six-membered ring that typically exhibits a boat form and a five-membered sultam ring that adopts a twist form. This structure is significant in the context of the compound's chemical properties and reactivity.

Synthesis Analysis

The synthesis of N-Propionyl-(2S)-bornane-10,2-sultam derivatives has been explored in the literature. For example, the asymmetric synthesis of a related compound, (-)-N-[(3R)-3-Cyclohexyl]-3-phenylpropananoyl]bornane-10,2-sultam, has been reported. This process involves the creation of a compound that crystallizes in the monoclinic space group and has a specific molecular weight and density . Although the exact synthesis route for N-Propionyl-(2S)-bornane-10,2-sultam is not detailed in the provided papers, similar methods may be applicable.

Molecular Structure Analysis

The molecular structure of the title compound, (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam, reveals that the bornane unit's six-membered ring has a boat form, while the sultam unit's five-membered ring has a twist form. Intramolecular interactions such as C—H⋯N and C—H⋯O are observed, which may influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving N-Propionyl-(2S)-bornane-10,2-sultam. However, the presence of intramolecular hydrogen bonding interactions suggests that the compound could participate in reactions where these interactions are significant. For instance, the formation of intermolecular C—H⋯O hydrogen bonds in the crystal structure indicates a propensity for hydrogen bonding, which could influence its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Propionyl-(2S)-bornane-10,2-sultam derivatives can be inferred from the crystallographic data provided. The compound crystallizes in a specific space group with defined cell parameters and exhibits a certain density. The crystal structure is further characterized by a partial inversion twin, which could affect the compound's physical properties such as solubility and melting point . The dihedral angles within the molecular structure and the hydrogen bonding interactions are also crucial in determining the compound's chemical properties .

Applications De Recherche Scientifique

1. Asymmetric Synthesis and Chiral Induction N-Glyoxyloyl-(2R)-bornane-10,2-sultam, a related compound to N-Propionyl-(2S)-bornane-10,2-sultam, demonstrates high efficiency in chiral induction. It is used in the stereoselective Henry reaction with nitro compounds, producing nitroalcohols with significant asymmetric induction (Kudyba, Raczko, Urbańczyk-Lipkowska, & Jurczak, 2004).

2. Stereochemical Applications in Organic Synthesis Bornane-10,2-sultam is used in DMAP-assisted sulfinylation, leading to diastereomerically pure compounds (Oppolzer, Froelich, Wiaux‐Zamar, & Bernardinelli, 1997). This compound plays a crucial role in developing stereochemical models for organic synthesis.

3. Role in Diastereoselective Reactions The related N-Glyoxyloyl-(2R)-bornane-10,2-sultam is a key reagent in the diastereoselective Grignard reaction, demonstrating high selectivity and yield in producing diastereoisomeric adducts (Raszplewicz, Sikorska, Kiegiel, & Jurczak, 2003).

4. Synthesis of Bioactive Compounds The use of bornane-10,2-sultam derivatives facilitates the synthesis of complex bioactive molecules, such as (+)-Alloisoleucine (Belzecki, Trojnar, & Chmielewski, 2000). This showcases its role in synthesizing structurally complex and chiral compounds.

5. Applications in Cycloaddition Reactions N-Glyoxyloyl-(2R)-bornane-10,2-sultam is used in [4+2] cycloadditions with dienes, leading to diastereoisomeric mixtures of cycloadducts. This process is significant in the synthesis of compounds like compactin and mevinolin (Bauer, Chapuis, Jeżewski, Kozák, & Jurczak, 1996).

Safety And Hazards

Orientations Futures

The future directions for research on “N-Propionyl-(2S)-bornane-10,2-sultam” would depend on its potential applications. If it has promising properties as a drug, future research might focus on its pharmacological effects, its mechanism of action, and its safety profile . If it’s useful in chemical synthesis, future research might explore its reactivity, its use in the synthesis of other compounds, and ways to improve its synthesis .

Propriétés

IUPAC Name |

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMOGQYNLSWGPL-KWBADKCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454394 | |

| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propionyl-(2S)-bornane-10,2-sultam | |

CAS RN |

128947-19-3 | |

| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

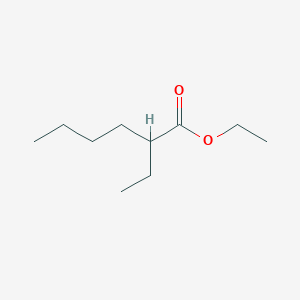

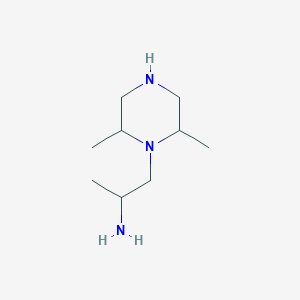

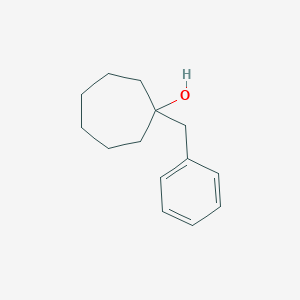

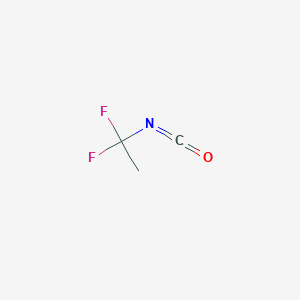

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

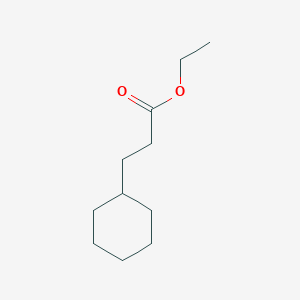

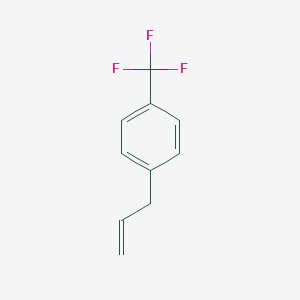

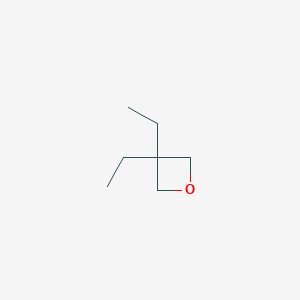

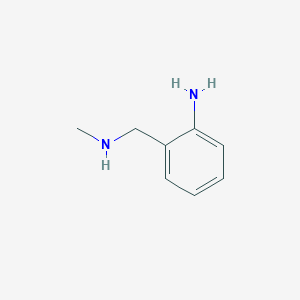

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.